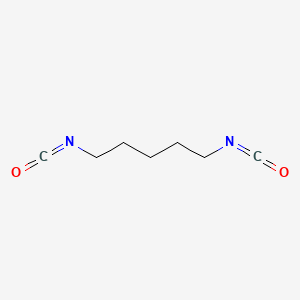
Choline fluoride
Vue d'ensemble
Description
Choline fluoride is a chemical compound that combines choline, an essential nutrient, with fluoride, a halogen element Choline is vital for various physiological functions, including neurotransmission, cell membrane integrity, and lipid metabolism Fluoride, on the other hand, is known for its role in dental health and its reactivity in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Choline fluoride can be synthesized through the reaction of choline chloride with a fluoride source, such as hydrofluoric acid or sodium fluoride. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation techniques. The general reaction is as follows:
[ \text{Choline chloride} + \text{Fluoride source} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of advanced purification methods such as ion exchange chromatography and recrystallization. The reaction conditions are optimized to minimize the formation of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Choline fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form choline oxide and other oxidation products.
Reduction: Under specific conditions, this compound can be reduced to form choline and fluoride ions.
Substitution: this compound can participate in substitution reactions where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and iodide can be used in substitution reactions.
Major Products Formed:
Oxidation: Choline oxide and other oxidized derivatives.
Reduction: Choline and fluoride ions.
Substitution: Choline halides (e.g., choline chloride, choline bromide).
Applications De Recherche Scientifique
Choline fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other choline derivatives.
Biology: Studied for its role in cellular processes and its potential effects on cell membrane integrity and neurotransmission.
Medicine: Investigated for its potential therapeutic applications, including its role in cognitive function and liver health.
Industry: Utilized in the production of specialized chemicals and materials, including ionic liquids and deep eutectic solvents.
Mécanisme D'action
Choline fluoride exerts its effects through several mechanisms:
Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle movement, memory, and other brain functions.
Cell Membrane Integrity: Choline is a component of phosphatidylcholine, a major phospholipid in cell membranes, contributing to cell structure and function.
Lipid Metabolism: Choline plays a role in lipid transport and metabolism, preventing the accumulation of fat in the liver.
Comparaison Avec Des Composés Similaires
Choline fluoride can be compared with other choline compounds and fluoride salts:
Choline Chloride: Similar in structure but lacks the fluoride ion. Used as a dietary supplement and in animal feed.
Choline Bitartrate: Contains tartaric acid instead of fluoride. Used in dietary supplements for cognitive health.
Sodium Fluoride: A common fluoride salt used in dental care and water fluoridation. Lacks the choline component.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of choline and fluoride provides it with properties that are valuable for various scientific and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in harnessing its full potential for future research and applications.
Propriétés
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUSSBEGLCCHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622707 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4696-35-9 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















